![molecular formula C21H23Cl2N3O3S B2812539 N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride CAS No. 1215362-94-9](/img/structure/B2812539.png)
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride
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Description
The compound is a derivative of thiazole, a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Heterocyclic Compound Synthesis and Biological Studies
One area of research focuses on the synthesis of novel heterocyclic compounds incorporating the benzothiazole motif. For instance, Patel et al. (2015) reported on the synthesis of benzamide derivatives with potential antibacterial and antifungal properties by characterizing them through various spectroscopic methods (Patel, Patel, & Shah, 2015). Additionally, Uto et al. (2009) described the optimization of benzamides as inhibitors for a specific enzyme, showcasing their potential in therapeutic applications (Uto et al., 2009).
Chemical Synthesis and Evaluation
Research also extends to the chemical synthesis and evaluation of these compounds for various uses. Chern et al. (1988) discussed a new synthesis method for dihydro-oxazolo and oxazinoquinazolinones from anthranilamide, demonstrating the chemical versatility of related compounds (Chern et al., 1988).
Anticancer and Anti-inflammatory Potential
Furthermore, there is interest in the anticancer and anti-inflammatory potential of these compounds. Ravinaik et al. (2021) synthesized and tested benzamides for anticancer activity, revealing some derivatives with higher activities than reference drugs (Ravinaik et al., 2021). Additionally, compounds have been explored for their anti-inflammatory activity, with some showing comparable or superior efficacy to existing NSAIDs, highlighting their potential in treating inflammation-related conditions (Kalsi et al., 1990).
properties
IUPAC Name |
2-chloro-N-[2-(diethylamino)ethyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3S.ClH/c1-3-24(4-2)9-10-25(20(26)14-7-5-6-8-15(14)22)21-23-16-11-17-18(28-13-27-17)12-19(16)29-21;/h5-8,11-12H,3-4,9-10,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBTXZSIWJKUQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=CC3=C(C=C2S1)OCO3)C(=O)C4=CC=CC=C4Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride |
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